molecular formula C14H10O2 B1198905 9,10-Anthracenediol CAS No. 4981-66-2

9,10-Anthracenediol

Cat. No. B1198905
CAS RN: 4981-66-2
M. Wt: 210.23 g/mol
InChI Key: PCFMUWBCZZUMRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9,10-Anthracenediol and its derivatives involves several methods, including the preparation of epoxy derivatives from aromatic polycyclic hydrocarbons and subsequent reactions that yield dihydrodiols, as well as the synthesis of anthracene-9,10-diones with potential anticancer properties through the treatment of corresponding bis(omega-haloalkanamido) derivatives with secondary amines (Sims, 1971) (Agbandje et al., 1992).

Molecular Structure Analysis

Research on the molecular structure of 9,10-Anthracenediol derivatives, such as the study of 9,10-bis(diisopropylsilyl) anthracene, reveals information about the bent molecular skeleton due to repulsive interactions and provides insights into its radical anion structure (Bock et al., 1996).

Chemical Reactions and Properties

Photocatalytic oxygenation of anthracenes, including 9,10-Anthracenediol, showcases the compound's ability to undergo specific reactions under certain conditions, leading to the formation of oxygenation products and further oxidation products under photoirradiation (Kotani et al., 2004).

Physical Properties Analysis

The synthesis and solvatochromatic properties of derivatives like 9-(4-Aminophenylethynyl)-10-(4-nitrophenylethynyl)anthracene demonstrate how substitutions affect the compound's absorption and fluorescence spectra in various solvents, indicating its physical property variations based on molecular structure modifications (Imoto et al., 2009).

Scientific Research Applications

1. Biofocus and Applied Advantages

  • Summary of the Application: Amino- and Diamino-9,10-Anthracenedione derivatives are key structures for obtaining various dyes. They are also objects for searching for new biologically active compounds with antibacterial, antifungal, anticancer, antioxidant, antiviral, immunostimulating, and antiprotozoal activity .
  • Results or Outcomes: The areas of practical application of these compounds are constantly expanding .

2. Photophysics of 9,10-Anthracenediol

  • Summary of the Application: This study explored the photophysics of 9,10-Anthracenediol when dissolved in solution and when sequestered within a xerogel .
  • Results or Outcomes: The study found that 9,10-Anthracenediol molecules sequestered within a xerogel sense and report from a distribution of microenvironments .

3. Chemical Synthesis, Sensing, Imaging, and Detection

  • Summary of the Application: 9,10-Anthracenediol has various applications in scientific experiments, such as chemical synthesis, sensing, imaging, and detection.
  • Results or Outcomes: 9,10-Anthracenediol can be used as a versatile precursor for the synthesis of various anthracene derivatives, which have several industrial and medicinal applications.

4. Sensing Platform

  • Summary of the Application: Site selectively templated and tagged xerogels (SSTTX) represent a new sensing platform. 9,10-Anthracenediol and a bifunctional sacrificial template (BST) are used as model compounds in this platform .
  • Results or Outcomes: The study found that 9,10-Anthracenediol and BST molecules sequestered within a xerogel sense and report from a distribution of microenvironments .

5. Chemical Structure and Properties

  • Summary of the Application: 9,10-Anthracenediolate is a chemical structure with various applications in scientific experiments .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: 9,10-Anthracenediolate can be used as a versatile precursor for the synthesis of various anthracene derivatives .

6. Synthesis of New Derivatives

  • Summary of the Application: Fourteen new derivatives of 9,10-anthraquinone or 9,10-dimethoxyanthracene were designed, synthesised and characterised .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The compounds are π-conjugated (cross and linear, respectively) and feature thiophene terminated side arms attached to five different positions of the anthraquinone .

7. Sensing Platform

  • Summary of the Application: Site selectively templated and tagged xerogels (SSTTX) represent a new sensing platform. 9,10-Anthracenediol and a bifunctional sacrificial template (BST) are used as model compounds in this platform .
  • Results or Outcomes: The study found that 9,10-Anthracenediol and BST molecules sequestered within a xerogel sense and report from a distribution of microenvironments .

8. Chemical Structure and Properties

  • Summary of the Application: 9,10-Anthracenediolate is a chemical structure with various applications in scientific experiments .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: 9,10-Anthracenediolate can be used as a versatile precursor for the synthesis of various anthracene derivatives .

9. Synthesis of New Derivatives

  • Summary of the Application: Fourteen new derivatives of 9,10-anthraquinone or 9,10-dimethoxyanthracene were designed, synthesised and characterised .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The compounds are π-conjugated (cross and linear, respectively) and feature thiophene terminated side arms attached to five different positions of the anthraquinone .

properties

IUPAC Name

anthracene-9,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFMUWBCZZUMRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063664
Record name 9,10-Anthracenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Anthracenediol

CAS RN

4981-66-2
Record name Anthrahydroquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4981-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Dihydroxyanthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004981662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenediol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9,10-Anthracenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-DIHYDROXYANTHRACENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETK5C5EZG6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The anthraquinone model compound (1,5-anthraquinonedisulfonic acid, disodium salt) and two polymers were subjected to the hydrogenation conditions. The reaction mixtures were analyzed with UV/visible spectroscopy following removal of the catalyst under an inert atmosphere (argon or nitrogen). Where anthrahydroquinone is formed, a bright yellow solution results. The results of some of the hydrogenation experiments are determined from the absorption spectra both before and after hydrogenation, and are summarized in Table 4.
Quantity
0 (± 1) mol
Type
reactant
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1,5-anthraquinonedisulfonic acid
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reactant
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Synthesis routes and methods II

Procedure details

In a 1.75-liter continuously stirred tank-type reactor with internal filters to retain the catalyst inside the reactor, operating at a volume of 1.25 liters, a temperature of 43°-45° C. and pressure of 15 psig, a working solution was circulated at a flow rate of 50 ml/min. The working solution initially contained 18 wt % ethylanthraquinone, of which 45 wt % was tetrahydroethylanthraquinone, 58 wt % of an aromatic solvent (alkylated benzenes - heavy naphtha fraction, Aromatic 150), and 24 wt % tetra-n-butylurea. The hydrogen feed rate was controlled to give a maximum reduction level (anthrahydroquinone or HQ titer) of 0.408 g mol/l. 2.254 g of a 2.6 wt % palladium on gamma alumina catalyst was added to the reactor.
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[Compound]
Name
alkylated benzenes
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Synthesis routes and methods III

Procedure details

A three necked flask having a capacity of 300 ml and equipped with a stirrer, a thermometer, a heating jacket and a charge inlet, 32 g of a 30% sodium hydroxide aqueous solution and 57 g of water were charged, and with stirring, 25 g of 9,10-anthracenedione was charged and suspended, whereupon air in the flask was substituted by nitrogen. While stirring the content in this flask, 130 g of an aqueous solution of a sodium salt of 1,4-dihydro-9,10-dihydroxyanthracene (22% as the concentration of anthracenedione) was added, and the mixture was maintained at an internal temperature within a range of from 85 to 90° C. for 4 hours to obtain an aqueous solution of a sodium salt of 9,10-anthracenediol.
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57 g
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25 g
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[Compound]
Name
aqueous solution
Quantity
130 g
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reactant
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Synthesis routes and methods IV

Procedure details

H2S and t-butyl anthraquinone are dissolved in several solvents. They are then reacted in the H2S reactor at optimum conditions to determine which combination of reactants and solvents yields the greatest conversion of anthraquinone to anthrahydroquinone. The results are set forth in Table 1 below.
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Synthesis routes and methods V

Procedure details

In accordance with the present invention, a small quantity of water is added and dissolved into the reaction solution prior to or in the H2S reactor. As utilized throughout this specification, the term "water" encompasses fresh water, tap water, deionized water, water free of acidic components, etc. The amount of water added to the reaction solution is from about 0.5 to about 5.0 moles of water to moles of anthraquinone, more preferably from about 0.75 to about 2.0, and most preferably from about 1.0 to about 1.5. The addition of water to the reaction solution results in an unexpected increase in the recovery of sulfur formed during the conversion of hydrogen sulfide and anthraquinone to sulfur and anthrahydroquinone. While it is not exactly understood why the addition of water to the reaction solution increases the amount of sulfur which can be recovered from the reaction solution, it is believed that the addition of a small amount of water to the reaction solution likely limits the total solution solubility and water is selectively solubilized over sulfur, i.e. S8.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,10-Anthracenediol
Reactant of Route 2
9,10-Anthracenediol
Reactant of Route 3
9,10-Anthracenediol
Reactant of Route 4
9,10-Anthracenediol
Reactant of Route 5
9,10-Anthracenediol
Reactant of Route 6
9,10-Anthracenediol

Citations

For This Compound
134
Citations
EL Holthoff, FV Bright - Applied spectroscopy, 2008 - opg.optica.org
Site selectively templated and tagged xerogels (SSTTX) represent a new sensing platform. Although this platform has several attractive features, the template formation process is not …
Number of citations: 5 opg.optica.org
M Koerner, B Rickborn - The Journal of Organic Chemistry, 1991 - ACS Publications
Anthraquinone is readily reduced to the hydroquinone (9, 10-anthracenediol), which under basic conditions serves as a reactive diene for cyloaddition purposes. Catalytic …
Number of citations: 18 pubs.acs.org
RL Clarke, WS Johnson - Journal of the American Chemical …, 1959 - ACS Publications
Perhydrogenation of 2, 6-anthracenediol followed by oxidation of the crude product gave ris-s; y»-eis-perhydro-2, 6-anthra-cenedione (IVa) and an isomer of IVa which had either the cis…
Number of citations: 12 pubs.acs.org
K Hamanoue, T Nakayama, K Sawada… - Bulletin of the …, 1986 - journal.csj.jp
Photolyses of α-bromoanthraquinones (1-bromo-, 1,5-dibromo-, and 1,8-dibromoanthraquinones) with 366-nm light in ethanol at room temperature gave rise to the formation of …
Number of citations: 17 www.journal.csj.jp
JC Anderson, AD Broadbent - Canadian journal of chemistry, 1986 - cdnsciencepub.com
Equations have been derived to describe how the ratio of the total concentration of all keto forms to that of all enolic forms (K′) varies with changing pH, for a tautomeric system in …
Number of citations: 2 cdnsciencepub.com
N Shyamasundar, P Caluwe - The Journal of Organic Chemistry, 1981 - ACS Publications
Cellulose was from Whatman. Sepharose and Sephadex were from Pharmacia. Alky lamines and cyanogen bromide were from Fluka AG. Amino acid analysis were performed on a …
Number of citations: 20 pubs.acs.org
C Krieger, AR Wartini, FA Neugebauer - … Crystallographica Section C …, 1998 - scripts.iucr.org
The crystal structure determination of the title compound, C30H28O4, a key intermediate in the preparation of highly functionalized anthracenes, establishes the geometry at the central 9…
Number of citations: 7 scripts.iucr.org
L Chen, Y Chen, HG Fu, Y Liu - Advanced Science, 2020 - Wiley Online Library
Intelligent fluorescent materials have been paid more and more attention due to their wide application in information encryption and anti‐counterfeiting materials. Herein, a …
Number of citations: 40 onlinelibrary.wiley.com
N Shyamasundar, P Caluwe - The Journal of Organic Chemistry, 1981 - ACS Publications
The outcome of LiAlH4 reduction of 9, 10-anthraquinones is greatly influenced by electronegative substituents in positions peri to the carbonyl groups of the quinone. Reductions of 1, 4-…
Number of citations: 25 pubs.acs.org
K Hamanoue, T Nakayama, Y Yamamoto… - Bulletin of the …, 1988 - journal.csj.jp
Photoreduction of anthraquinone (AQ) by triethylamine (TEA) in toluene and ethanol was studied by means of steady-state photolysis and laser photolysis. In toluene, addition of TEA …
Number of citations: 47 www.journal.csj.jp

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